molecular formula C10H12F3NO2 B1358715 2-(2-(2,2,2-Trifluorethoxy)phenoxy)ethanamin CAS No. 751476-91-2

2-(2-(2,2,2-Trifluorethoxy)phenoxy)ethanamin

Katalognummer: B1358715
CAS-Nummer: 751476-91-2
Molekulargewicht: 235.2 g/mol
InChI-Schlüssel: JPPUDOMDSLXWNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a chemical compound with the molecular formula C10H12F3NO2. It is known for its role as an intermediate in the synthesis of silodosin, an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia . The compound is characterized by the presence of trifluoroethoxy and phenoxy groups, which contribute to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

The primary application of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is as an α1-adrenoceptor antagonist. This mechanism is crucial for alleviating urinary symptoms associated with BPH by relaxing smooth muscle in the bladder neck and prostate. Research indicates that FT-90054 selectively targets the α1A subtype of adrenoceptors, which enhances its therapeutic efficacy while minimizing side effects related to blood pressure regulation.

Case Study: Efficacy in BPH

  • Study Findings : Clinical studies have shown that FT-90054 significantly improves urinary flow rates and decreases residual urine volume in men with BPH. Further investigations are ongoing to compare its effectiveness with existing treatments such as tamsulosin and silodosin .

Synthesis of Silodosin

FT-90054 serves as an intermediate in the synthesis of silodosin, a medication specifically designed for treating BPH. The compound's unique structure allows for modifications that enhance pharmacological properties, making it a valuable tool in drug development .

Synthetic Routes

Several synthetic pathways have been developed for producing 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine. These methods focus on improving yield and purity while utilizing cost-effective starting materials:

Synthetic Method Starting Materials Yield Notes
Method APyrocatechol, Aluminium ChlorideHighImproved commercial viability
Method BTrifluoroethanol derivativesModerateSuitable for large-scale production

Potential Applications Beyond BPH

While the primary focus has been on BPH treatment, there are indications that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine may have broader applications:

  • Cardiovascular Disorders : Its action on α1-adrenoceptors suggests potential use in managing hypertension or heart failure.
  • Neurological Research : Studies indicate possible interactions with adrenergic receptors in the brain, opening avenues for research into cognitive disorders .

Wirkmechanismus

Target of Action

The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .

Mode of Action

As an antagonist of the α1-adrenoceptor, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine binds to these receptors, preventing their activation by endogenous catecholamines . This inhibition results in relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

Its antagonistic action on the α1-adrenoceptor suggests that it may impact the adrenergic signaling pathway, which is involved in a variety of physiological processes including smooth muscle contraction .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would be crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This leads to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia .

Action Environment

Factors such as ph, temperature, and the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics .

Biochemische Analyse

Biochemical Properties

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine plays a significant role in biochemical reactions, particularly in its interaction with α1-adrenoceptors. This compound is a crucial intermediate in the synthesis of Silodosin, which binds to α1-adrenoceptors, inhibiting their activity and thereby alleviating symptoms of benign prostatic hyperplasia . The interaction between 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine and α1-adrenoceptors is characterized by its ability to modulate receptor activity, leading to therapeutic effects.

Cellular Effects

The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving α1-adrenoceptors. By inhibiting these receptors, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine can alter gene expression and cellular metabolism, leading to reduced smooth muscle contraction and improved urinary flow in patients with benign prostatic hyperplasia .

Molecular Mechanism

At the molecular level, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects through binding interactions with α1-adrenoceptors. This binding inhibits the receptor’s activity, preventing the usual downstream signaling that leads to smooth muscle contraction. Additionally, this compound may influence gene expression by modulating transcription factors associated with α1-adrenoceptor signaling pathways . The inhibition of these receptors results in therapeutic benefits for patients with benign prostatic hyperplasia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine remains stable under controlled conditions, but its degradation products can influence cellular function over extended periods

Dosage Effects in Animal Models

The effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits α1-adrenoceptors, leading to the desired therapeutic outcomes. At higher doses, toxic or adverse effects may be observed, including potential impacts on cardiovascular function and other physiological processes . Threshold effects have been identified, highlighting the importance of precise dosage control in clinical applications.

Metabolic Pathways

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is involved in several metabolic pathways, primarily those associated with its role as an intermediate in Silodosin synthesis. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the synthesis and therapeutic application of Silodosin.

Transport and Distribution

The transport and distribution of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy . The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its clinical use.

Subcellular Localization

The subcellular localization of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine exerts its effects precisely where needed, enhancing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine typically involves the reaction of 2-nitrochlorobenzene with 2,2,2-trifluoroethanol under basic conditions to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 2-(2,2,2-trifluoroethoxy)aniline, which undergoes further reaction with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is unique due to its dual functional groups (trifluoroethoxy and phenoxy) and its role as a key intermediate in the synthesis of silodosin. Its specific structure allows for selective binding to α1a-adrenoceptors, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, also known as 2-(2-(trifluoroethoxy)phenoxy)ethylamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an α1-adrenoceptor antagonist. This article delves into its biological activity, mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is C10H12F3ClN, with a molecular weight of approximately 235.203 g/mol. The trifluoroethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC10H12F3ClN
Molecular Weight235.203 g/mol
Functional GroupsAmino, Ether, Phenolic
SolubilityLipophilic

The primary mechanism of action for 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine involves its selective antagonism of the α1-adrenoceptors, specifically the α1A subtype. This selectivity is critical in minimizing adverse effects associated with non-selective adrenergic antagonists. The compound's trifluoroethoxy group enhances its binding affinity to these receptors, facilitating smoother muscle relaxation in the bladder neck and prostate, which is beneficial for treating conditions like benign prostatic hyperplasia (BPH) .

Biological Activity and Pharmacological Applications

Research indicates that this compound effectively alleviates urinary symptoms associated with BPH by relaxing smooth muscles. Studies have demonstrated that it exhibits significant selectivity for the α1A subtype compared to other subtypes (α1B and α1D), which contributes to its therapeutic efficacy while reducing side effects related to blood pressure regulation .

Case Studies

  • Study on Urethral Contraction : In a study involving anesthetized rats, derivatives of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine showed a strong suppressive activity for urethral contractions induced by phenylephrine administration. The compound produced a 50% suppressive effect at doses ranging from 0.5 to 60 µg/kg .
  • Comparative Binding Affinity : Comparative studies revealed that the compound has a higher binding affinity for α1A-adrenoceptors than traditional antagonists like prazosin. This selectivity may lead to improved therapeutic profiles with fewer side effects .

Synthesis and Derivatives

Various synthetic pathways have been explored for creating derivatives of this compound. The trifluoroethyl substituent not only enhances binding affinity but also allows for modifications that can lead to new pharmacological agents with targeted activities.

Compound NameMolecular FormulaKey FeaturesUniqueness
SilodosinC21H27F3N3O4Selective α1A-adrenoceptor antagonistDeveloped specifically for treating BPH
AlfuzosinC19H23N3O4SNon-selective α1-adrenoceptor antagonistBroader receptor activity
TamsulosinC20H28N2O5SSelective α1A-adrenoceptor antagonistDifferent sulfonamide structure

Eigenschaften

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUDOMDSLXWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626701
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751476-91-2
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.